Higher Predicted Lipophilicity (Log P) Versus the Des‑Methyl Piperidine Analog
The 2‑methyl group on the piperidine ring increases the compound’s hydrophobic surface area, leading to a predicted log P value approximately 0.7 units higher than that of the unsubstituted 4‑((piperidin‑1‑yl)methyl)benzenethiol comparator, according to PubChem XLogP3 calculations [1][2]. This difference directly affects membrane permeability, organic‑aqueous partitioning, and retention in reversed-phase chromatography.
| Evidence Dimension | Octanol‑water partition coefficient (log P) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 4-((Piperidin‑1‑yl)methyl)benzenethiol, XLogP3 = 2.5 |
| Quantified Difference | Δ log P = +0.7 |
| Conditions | PubChem calculated XLogP3 model (fragment‑based), identical prediction algorithm used for both compounds. |
Why This Matters
A 0.7 log P unit increase represents a roughly 5‑fold shift in equilibrium partitioning, which can alter compound distribution in biphasic reactions or biological assays, making the 2‑methyl derivative the preferred choice when higher lipophilicity is required without adding additional toxicophores.
- [1] PubChem Compound Summary for 4-((2‑methylpiperidin‑1‑yl)methyl)benzenethiol, XLogP3 data. National Library of Medicine, NCBI. View Source
- [2] PubChem Compound Summary for 4-((piperidin‑1‑yl)methyl)benzenethiol (InChI Key XYLQYIXFCNPAQE‑UHFFFAOYSA‑N), XLogP3 data. National Library of Medicine, NCBI. View Source
